molecular formula C23H16F3N3O2 B2930285 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 898420-39-8

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2930285
CAS No.: 898420-39-8
M. Wt: 423.395
InChI Key: FSJMBAZGHLBOKM-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H16F3N3O2 and its molecular weight is 423.395. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-12-5-3-10-18(20)22(31)29(14)16-8-6-7-15(13-16)28-21(30)17-9-2-4-11-19(17)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMBAZGHLBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

The synthesis of this compound typically involves several steps, including the cyclization of o-aminobenzamide derivatives and subsequent modifications to introduce the trifluoromethyl group. The general synthetic route can be summarized as follows:

  • Formation of Quinazolinone Core : Cyclization of appropriate starting materials (e.g., anthranilic acid derivatives).
  • Introduction of Phenyl Group : Nucleophilic aromatic substitution to attach the phenyl moiety.
  • Acylation : Final acylation step to introduce the trifluoromethylbenzamide structure.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation, which is crucial for cancer treatment.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cancer progression by interacting with receptors or enzymes.

1. Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown:

  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic effects on various human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (e.g., IC50 = 0.096 μM for EGFR inhibition) .

2. Anti-inflammatory Effects

Quinazoline derivatives are also explored for their anti-inflammatory potential. The compound may inhibit inflammatory mediators through its action on relevant signaling pathways.

Data Tables

Biological Activity Target IC50 Value (µM) Reference
EGFR InhibitionMCF7 Cell Line0.096
CytotoxicityA549 Cell Line2.09
Kinase InhibitionVarious KinasesVaries

Case Studies

Several studies have highlighted the biological activity of quinazoline derivatives similar to this compound:

  • Study on Antitumor Agents : A series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines, showcasing significant potency against EGFR and other targets .
  • Inhibition Studies : Compounds were evaluated for their ability to inhibit kinases associated with tumor growth, demonstrating a strong correlation between structure and biological activity .

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